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molecular formula C13H22O B8334368 3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one CAS No. 67401-34-7

3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one

Cat. No. B8334368
M. Wt: 194.31 g/mol
InChI Key: ANWVTGWXQLFVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04246292

Procedure details

18 g Of the mixture of alkenes obtained by dehydration of dihydro-β-ionol as described in example 1 was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure using 0.5 g of a catalyst consisting of 5% Palladium on charcoal. Hydrogenation was stopped when the uptake of hydrogen markedly slowed down. A 1:1 mixture of 1,3,3-trimethyl-2-(but-1-yl)-cyclohex-1-ene and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane was obtained. This mixture was oxidized with tert.butyl chromate as described in example 1, yielding a mixture of the title compound and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane. The mixture was fractionated yielding 6.75 g of the title compound boiling at 90°-92° C. (4 Torr).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr]([O-])(OC(C)(C)C)(=O)=[O:2].[CH3:10][CH:11]1[CH2:16][CH2:15][CH2:14][C:13]([CH3:18])([CH3:17])[CH:12]1[CH2:19][CH2:20][CH2:21][CH3:22]>>[CH3:10][C:11]1[C:16](=[O:2])[CH2:15][CH2:14][C:13]([CH3:17])([CH3:18])[C:12]=1[CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)(C)C)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(OC(C)(C)C)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Name
Type
product
Smiles
CC=1C(CCC(C1CCCC)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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